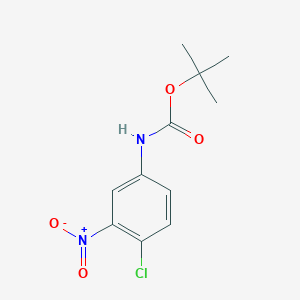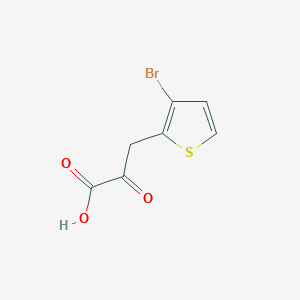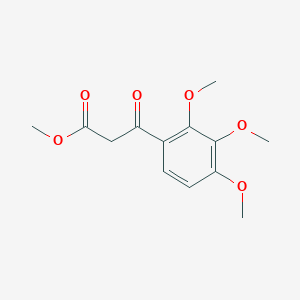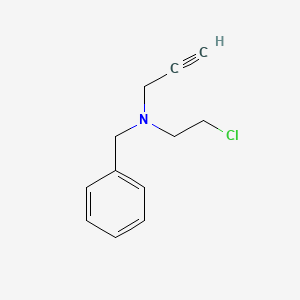![molecular formula C18H11Cl2N3O2 B2387343 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide CAS No. 866048-81-9](/img/structure/B2387343.png)
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide” is a chemical compound with the molecular formula C18H11Cl2N3O2 . It is a type of chromeno[4,3-d]pyrimidine derivative .
Synthesis Analysis
The synthesis of this compound involves the ANRORC (Addition of Nucleophiles and Ring Opening of Cyclization systems) reaction of 3-benzoyl chromones with benzamidines . This procedure is described as facile and versatile .Molecular Structure Analysis
The molecular structure of this compound consists of a chromeno[4,3-d]pyrimidine core with a benzenecarboxamide group attached. The molecule has two chlorine atoms, three nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The key step in the synthesis of this compound involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . This reaction is part of the broader class of reactions known as rearrangements, which involve the breaking and forming of bonds within a molecule to give a structurally different product .Physical And Chemical Properties Analysis
The compound has an average mass of 372.205 Da and a monoisotopic mass of 371.022827 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
A cornerstone of research on chromeno[4,3-d]pyrimidin-2-yl derivatives involves their synthesis, showcasing the versatility of these compounds in creating a range of heterocyclic structures. For instance, Sambaiah et al. (2017) detailed a facile procedure for synthesizing functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ols, emphasizing the utility of the ANRORC reaction in constructing complex molecular frameworks (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017). Similarly, Allehyani (2022) synthesized and characterized novel heteroannulated compounds with chromenopyridopyrimidines, underlining their methodological diversity and potential for generating biologically active molecules (Allehyani, 2022).
Biological Activities and Applications
The exploration of chromeno[4,3-d]pyrimidin-2-yl derivatives extends into their biological applications, particularly in antimicrobial and anticancer studies. El Ghani, Elmorsy, and Ibrahim (2022) designed and synthesized chromeno[4,3-b]pyridine derivatives, evaluating them for breast cancer, showcasing the potential medicinal applications of these compounds (El Ghani, Elmorsy, & Ibrahim, 2022). This is further supported by the work of Ravindernath, Reddy, and Sunil (2013), who synthesized benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones and assessed their antimicrobial and antioxidant activities, highlighting the diverse functional potential of these compounds (Ravindernath, Reddy, & Sunil, 2013).
Methodological Advances
Research into chromeno[4,3-d]pyrimidin-2-yl derivatives also focuses on developing novel synthetic methodologies that enhance the efficiency and scope of these compounds' production. Brahmachari and Nayek (2017) reported a catalyst-free, one-pot synthesis approach for chromeno[2,3-d]pyrimidine derivatives, emphasizing eco-friendly and efficient synthetic routes (Brahmachari & Nayek, 2017).
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, which prevents the kinase from phosphorylating its substrates, thus halting the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This dual action - halting cell proliferation and promoting cell death - can lead to a decrease in tumor growth .
properties
IUPAC Name |
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-11-5-6-12(14(20)7-11)17(24)23-18-21-8-10-9-25-15-4-2-1-3-13(15)16(10)22-18/h1-8H,9H2,(H,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXJXEYKLDGYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)



![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)

